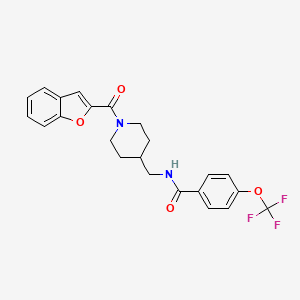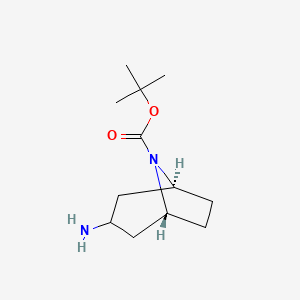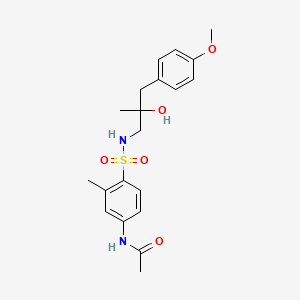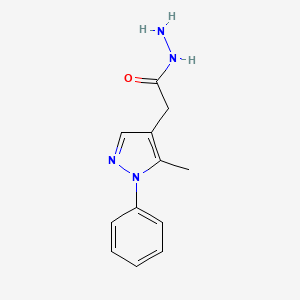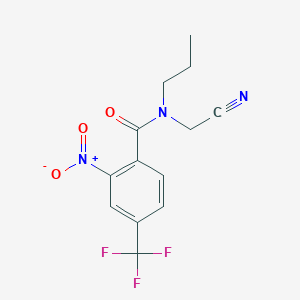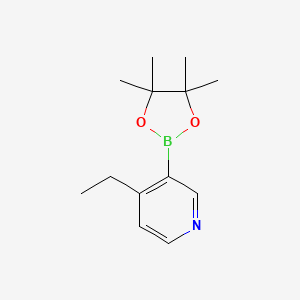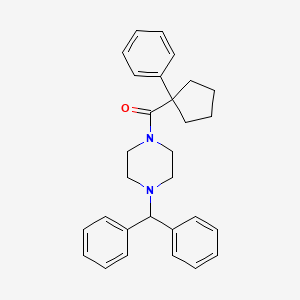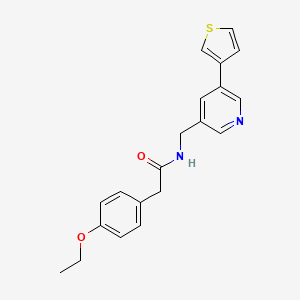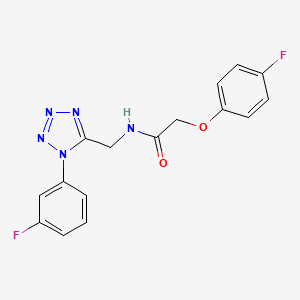
2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride is a multifaceted compound utilized in organic synthesis. It is related to other benzenesulfonyl chlorides, which serve as intermediates in the production of sulfonyl derivatives, crucial for developing pharmaceuticals, dyes, and other chemical materials.
Synthesis Analysis
The synthesis of related sulfonyl chlorides often involves the interaction of sulfonamide with chlorosulfonic acid. These processes highlight the versatility of sulfonyl chlorides as intermediates in creating sterically hindered molecules, which can be further functionalized through various chemical reactions (Rublova et al., 2017).
Molecular Structure Analysis
X-ray diffraction and electron diffraction studies are pivotal in understanding the molecular structure of sulfonyl chlorides. These methods reveal the dimensions and geometric parameters essential for elucidating the electronic structure and steric effects influencing their reactivity and interactions (Petrov et al., 2007).
Chemical Reactions and Properties
Sulfonyl chlorides like this compound undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. These reactions are significantly influenced by the nature of the halogen atoms and the sulfonyl group's steric hindrance, affecting their solvation and reactivity in different solvents (Ivanov et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's handling and application in synthesis. These properties are determined by the compound's molecular structure, which can be studied through X-ray crystallography and spectroscopic methods (Laba et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and electrophiles, are central to the compound's utility in organic synthesis. Quantum-chemical calculations, such as density functional theory (DFT) and ab initio methods, provide insights into the electronic structure, charge distribution, and potential energy surfaces critical for understanding these properties (Nagarajan & Krishnakumar, 2018).
Applications De Recherche Scientifique
Solvation Effects in Hydrolysis
2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride has been studied for its solvation effects in hydrolysis. Ivanov et al. (2004) investigated the activation parameters of hydrolysis of similar compounds, noting nonmonotonic concentration dependences influenced by the kind of halogen, linked to specific structural features of sulfonyl chloride and bromide groups (Ivanov, Kislov, & Gnedin, 2004).
Synthetic Applications
The compound has been used in various synthetic applications. Vasin et al. (2016) described the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, showing its behavior as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate (Vasin, Bolusheva, Razin, Kapkaeva, Petrov, & Somov, 2016).
Radical Bromination
Quartara et al. (2006) studied the solvent-dependent radical bromination of toluene sulfonyl chlorides, highlighting the improvement in yield and reproducibility when using acetonitrile (Quartara, Altamura, Guerri, Nannicini, Gensini, & Battaglia, 2006).
Polymerization Initiator Efficiency
In the field of polymer science, Gurr et al. (2005) investigated the efficiency of p-toluenesulfonyl chloride as an initiator for the polymerization of methyl methacrylate under atom transfer radical polymerization (ATRP) conditions (Gurr, Mills, Qiao, & Solomon, 2005).
Photoreduction Studies
In photoreduction research, Wubbels, Snyder, and Coughlin (1988) investigated the HCl-catalyzed photoreduction of 4-bromonitrobenzene, involving 2-bromonitrobenzene as a comparative compound, to study nucleophilic aromatic photosubstitution involving radical intermediates (Wubbels, Snyder, & Coughlin, 1988).
Propriétés
IUPAC Name |
2-bromo-6-chloro-4-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHSSMVUQCJUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2481006.png)
